molecular formula C10H11BrO2 B190166 Methyl 3-bromo-4-ethylbenzoate CAS No. 113642-05-0

Methyl 3-bromo-4-ethylbenzoate

Cat. No. B190166
M. Wt: 243.1 g/mol
InChI Key: WSYKXUBTLUYUSD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-ethylbenzoate (MBEB) is a compound of bromine, ethyl, and benzoic acid, and is commonly used in scientific research applications. It is a white, crystalline solid with a melting point of 115-117 °C and a boiling point of 256-258 °C. MBEB is a versatile compound, with a variety of uses in research, including as a catalyst, as a reagent, and as a ligand in organic synthesis.

Scientific Research Applications

  • Synthesis of Triazoloquinoline Derivatives Methyl 3-bromo-4-ethylbenzoate is involved in the synthesis of complex organic compounds. For instance, a study demonstrated its use in synthesizing triazoloquinoline derivatives, highlighting its role in facilitating novel organic reactions (Pokhodylo & Obushak, 2019).

  • Pharmacological Activity of Derivatives The compound's derivatives are explored for pharmacological properties. A research article discussed the synthesis of various derivatives of benzo[b]thiophen, which included compounds similar to methyl 3-bromo-4-ethylbenzoate, to investigate their pharmacological potential (Chapman et al., 1971).

  • Thermochemical and Solubility Studies Thermochemical properties and solubility correlations of halogenbenzoic acids, closely related to methyl 3-bromo-4-ethylbenzoate, have been studied. This research provides insights into the structure-property relationships crucial for understanding the physical properties of these compounds (Zherikova et al., 2016).

  • Role in Photodynamic Therapy for Cancer Treatment Derivatives of methyl 3-bromo-4-ethylbenzoate have been used in the synthesis of zinc phthalocyanine compounds, which show potential in photodynamic therapy for treating cancer, indicating its significance in medicinal chemistry (Pişkin et al., 2020).

  • Fungitoxicity and Antifungal Applications Research on bromo- and iodo-3,5-dinitrobenzoates, related to methyl 3-bromo-4-ethylbenzoate, has shown significant antifungal activity. This suggests its potential application in developing new fungicides and antifungal agents (Lehtonen et al., 1972).

  • Applications in Organic Synthesis The compound plays a crucial role in various organic synthesis processes, such as P-C coupling reactions and the synthesis of various esters, indicating its versatility in organic chemistry applications (Jablonkai & Keglevich, 2015).

  • Crystal Structure and Pharmaceutical Relevance Studies have been conducted on the crystal structure and intermolecular interactions of compounds like methyl 4-hydroxybenzoate, which are structurally similar to methyl 3-bromo-4-ethylbenzoate. These studies provide valuable insights for pharmaceutical applications (Sharfalddin et al., 2020).

properties

IUPAC Name

methyl 3-bromo-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKXUBTLUYUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551712
Record name Methyl 3-bromo-4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-ethylbenzoate

CAS RN

113642-05-0
Record name Methyl 3-bromo-4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-4-ethyl-benzoic acid (D43) (19.40 g) was dissolved in MeOH (200 mL) and then treated with conc. H2SO4 (1 mL). The mixture was heated at reflux overnight, and then concentrated under reduced pressure. The residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution, extracting again with EtOAc. The combined extracts were then washed with brine, dried (MgSO4). The solvent was evaporated in vacuo to afford the title compound (15.8 g). 1H NMR (CDCl3) δ 1.24 (3H, t), 2.79 (2H, q), 3.91 (3H, s), 7.29 (1H, d), 7.89 (1H, dd), 8.19 (1H, d).
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Joyeau, LDS Yadav, M Wakselman - Journal of the Chemical …, 1987 - pubs.rsc.org
… 3-bromo-4ethylbenzoic acid,15 the esterified acetophenones (9b) (Z = C0,Me) and (9c, d) (Z = CO,Bu', CO,CH,Ph) were prepared by oxidation l 6 of methyl 3-bromo-4-ethylbenzoate (lo)…
Number of citations: 29 pubs.rsc.org
B Schulte, R Froehlich, A Studer - Tetrahedron, 2008 - Elsevier
… The organic extract was dried over MgSO 4 and evaporated to dryness to give methyl 3-bromo-4-ethylbenzoate (1.71 g, 7.07 mmol, 75%). H NMR (300 MHz, CDCl 3 ) δ 8.18 (s, 1H, …
Number of citations: 19 www.sciencedirect.com

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